molecular formula C16H15N5O2S B2991704 Benzo[c][1,2,5]thiadiazol-5-yl(3-(pyrimidin-4-yloxy)piperidin-1-yl)methanone CAS No. 2034332-46-0

Benzo[c][1,2,5]thiadiazol-5-yl(3-(pyrimidin-4-yloxy)piperidin-1-yl)methanone

Cat. No.: B2991704
CAS No.: 2034332-46-0
M. Wt: 341.39
InChI Key: AVIVKFQRNDPQNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzo[c][1,2,5]thiadiazol-5-yl(3-(pyrimidin-4-yloxy)piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C16H15N5O2S and its molecular weight is 341.39. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Activity

Research has identified derivatives of benzothiazoles and related compounds as having significant antimicrobial properties. For instance, synthesized compounds involving benzothiazole scaffolds have shown variable and modest activity against strains of bacteria and fungi. Such compounds include amide derivatives developed through condensation processes, indicating their potential as antimicrobial agents [N. Patel, S. N. Agravat, Faiyazalam M. Shaikh, 2011].

Anti-mycobacterial Chemotypes

Compounds incorporating the benzo[d]thiazol-2-yl(piperazin-1-yl)methanone scaffold have been identified as new anti-mycobacterial chemotypes. Several of these compounds have shown promising anti-tubercular activity in vitro against the Mycobacterium tuberculosis H37Rv strain. This suggests their potential utility in developing new treatments for tuberculosis [S. Pancholia et al., 2016].

Antiproliferative Activity

New classes of thiazole/benzothiazole fused pyranopyrimidine derivatives have been synthesized and evaluated for their antiproliferative activity against various cancer cell lines. Certain compounds demonstrated selectivity in their cytotoxicity towards cancer cells over normal cells, indicating potential applications in cancer research and therapy [P. Nagaraju et al., 2020].

Electrochromic Materials

The thiadiazolo[3,4-c]pyridine unit has been explored as an electron acceptor in the development of donor-acceptor-type conjugated polymers for electrochromics. These materials exhibit fast-switching properties and low bandgaps, making them suitable for applications in smart windows, displays, and other electrochromic devices [Shouli Ming et al., 2015].

Molecular Aggregation Studies

Studies on molecular aggregation involving thiadiazole derivatives highlight the influence of solvent and substituent structure on aggregation processes. These findings have implications for the design of materials with tailored optical properties for use in organic electronics and photonics [A. Matwijczuk et al., 2016].

Properties

IUPAC Name

2,1,3-benzothiadiazol-5-yl-(3-pyrimidin-4-yloxypiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N5O2S/c22-16(11-3-4-13-14(8-11)20-24-19-13)21-7-1-2-12(9-21)23-15-5-6-17-10-18-15/h3-6,8,10,12H,1-2,7,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVIVKFQRNDPQNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=CC3=NSN=C3C=C2)OC4=NC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.